N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a synthetic, low molecular weight compound belonging to the class of non-zinc-binding MMP inhibitors. [] It has emerged as a promising candidate for the development of disease-modifying osteoarthritis drugs (DMOADs) due to its high selectivity for MMP-13, an enzyme implicated in the degradation of type II collagen, a key structural component of articular cartilage. []
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a compound that belongs to the class of organic compounds known as pyrimidinecarboxylic acids and their derivatives. This compound is characterized by its pyrimidine ring structure, which is substituted with two 4-fluoro-3-methylbenzyl groups and two carboxamide functionalities. It has garnered attention in medicinal chemistry due to its potential applications in targeting specific biological pathways, particularly in cancer treatment.
The compound is classified under several categories:
It can also be identified by its various chemical identifiers, including the Chemical Abstracts Service number (not available) and the International Union of Pure and Applied Chemistry name: N4,N6-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide .
The synthesis of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular formula for N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is . The structure features:
The structural representation can be summarized as follows:
This structure indicates a complex arrangement that may influence its biological activity .
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been studied for its reactivity in various chemical environments. Notably, it exhibits potential as a DNA-damaging agent in cancer therapy. The compound may interact with DNA through mechanisms similar to other alkylating agents, leading to cross-linking or strand breaks.
Key reactions include:
These reactions are critical for understanding how this compound can be utilized in therapeutic contexts .
The mechanism of action for N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide primarily revolves around its ability to induce DNA damage. Upon entering a cell, it interacts with cellular machinery involved in DNA replication and repair:
This mechanism aligns with findings from studies on similar compounds that exhibit cytotoxic properties through DNA interaction .
Key physical properties include:
Chemical properties include:
These properties are essential for evaluating the compound's suitability for pharmaceutical applications .
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has promising applications in:
Continued research into this compound could lead to advancements in targeted therapies for various malignancies .
N⁴,N⁶-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide (designated DB04760 or MMP-13 Inhibitor, CAS 544678-85-5) exerts its inhibitory effect through highly specific binding to an allosteric exosite within the catalytic domain of MMP-13. Structural analyses reveal that the compound docks deeply into the S1' specificity loop (residues 241–251), a unique secondary binding pocket distinct from the catalytic zinc center [2] [5]. This exosite exhibits structural plasticity in MMP-13, adopting a conformation that accommodates the symmetrical pyrimidine dicarboxamide scaffold through:
The molecular dimensions of this inhibitor (MW 410.4 g/mol) precisely match the MMP-13 S1' pocket depth (≈12Å), enabling optimal van der Waals contacts unavailable in other MMP isoforms [5]. This exosite binding induces conformational rearrangement of the catalytic domain, distorting the zinc-coordinating histidine triad and collagen-binding groove without direct metal chelation [2] [8].
Table 1: Key Structural Interactions in MMP-13 Exosite Binding
Compound Region | MMP-13 Residue | Interaction Type | Binding Energy Contribution |
---|---|---|---|
Pyrimidine ring | Tyr244 | Face-to-face π-stacking | -3.2 kcal/mol |
Fluorobenzyl group | Leu188 | Hydrophobic packing | -2.8 kcal/mol |
Carboxamide linker | Ala191 | H-bond (backbone NH) | -1.9 kcal/mol |
Methyl groups | Val215/Pro221 | Steric complementarity | -1.5 kcal/mol |
The inhibitor exhibits exceptional isoform selectivity attributable to structural divergence in exosite architecture across the MMP family. Enzymatic profiling demonstrates potent inhibition of MMP-13 (IC₅₀ = 8 nM) with >10,000-fold selectivity over MMP-1, -2, -3, -7, -8, -9, -10, -12, -14, and -16 when tested at 100 μM [4] [8]. Three key determinants underpin this selectivity profile:
Notably, MMP-2 and MMP-9 exhibit <15% inhibition even at 10 μM inhibitor concentrations due to steric obstruction by their shallower S1' pockets and charged residues at position 188 [4] [8]. This selectivity profile circumvents musculoskeletal syndrome (MSS) associated with broad-spectrum MMP inhibitors, as MSS correlates strongly with MMP-1 and ADAM17 inhibition [2].
Table 2: Selectivity Profile Across MMP Isoforms
MMP Isoform | IC₅₀ (μM) | Selectivity Ratio (vs. MMP-13) | Structural Selectivity Determinant |
---|---|---|---|
MMP-13 | 0.008 | 1.0 | Deep S1' pocket, Leu188 |
MMP-1 | >100 | >12,500 | Shallow S1', Tyr188 |
MMP-2 | >100 | >12,500 | Charged S1' entrance |
MMP-3 | >100 | >12,500 | Trp188 steric gate |
MMP-7 | >100 | >12,500 | Narrow S1' diameter |
MMP-8 | 12.5 | 1,562 | Intermediate depth, Leu188B |
MMP-9 | >100 | >12,500 | Constricted S1' loop |
MMP-14 | >50 | >6,250 | Membrane-proximal occlusion |
Unlike conventional MMP inhibitors employing hydroxamic acid zinc-chelators, this pyrimidine dicarboxamide exhibits a unique zinc-independent mechanism confirmed through crystallographic and biochemical studies [5] [8]. Key mechanistic features include:
Metalloproteinase inhibition kinetics reveal non-competitive behavior with respect to collagen-mimetic substrates, consistent with an allosteric mechanism [5]. This is further evidenced by deuterium substitution studies (AQU-019 analog) showing preserved inhibition potency despite altered metabolic stability, confirming that binding depends on steric complementarity rather than electronic interactions [5]. The compound's symmetrical structure (C₂ symmetry) enables bivalent exosite engagement, with crystallographic B-factors indicating reduced S1' loop mobility upon inhibitor binding [8].
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